Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)
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Overview
Description
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . It is known for its application in various chemical reactions and research fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one typically involves the reaction of 2,6-dimethylmorpholine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propan-1-one moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using automated reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The chlorine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one: Similar structure with a different substitution pattern on the morpholine ring.
Uniqueness
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is unique due to its specific substitution pattern and reactivity, making it a valuable intermediate in various synthetic pathways and research applications .
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6-4-11(5-7(2)13-6)9(12)8(3)10/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVMOSWWGTUHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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